molecular formula C13H9ClFN3OS B2799100 N-[(2-chloropyridin-3-yl)carbamothioyl]-4-fluorobenzamide CAS No. 866014-31-5

N-[(2-chloropyridin-3-yl)carbamothioyl]-4-fluorobenzamide

Cat. No.: B2799100
CAS No.: 866014-31-5
M. Wt: 309.74
InChI Key: YQWPGAHESDWAMO-UHFFFAOYSA-N
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Description

N-[(2-chloropyridin-3-yl)carbamothioyl]-4-fluorobenzamide is a thiourea derivative that has garnered attention due to its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloropyridinyl group, a carbamothioyl group, and a fluorobenzamide group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chloropyridin-3-yl)carbamothioyl]-4-fluorobenzamide typically involves the reaction of 2-chloropyridine-3-amine with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with thiophosgene to introduce the carbamothioyl group, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chloropyridin-3-yl)carbamothioyl]-4-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridinyl group, with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous solvents like tetrahydrofuran; low to moderate temperatures.

    Substitution: Amines, thiols; organic solvents like dichloromethane or ethanol; room temperature to reflux conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N-[(2-chloropyridin-3-yl)carbamothioyl]-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival . The presence of the chloropyridinyl and fluorobenzamide groups enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-chloropyridin-3-yl)carbamothioyl]thiophene-2-carboxamide
  • N-[(6-methylpyridin-2-yl)carbamothioyl]thiophene-2-carboxamide
  • N-(allylcarbamothioyl)thiophene-2-carboxamide
  • 2-chloro-N-(methyl(1-phenylethyl)carbamothioyl)benzamide

Uniqueness

N-[(2-chloropyridin-3-yl)carbamothioyl]-4-fluorobenzamide stands out due to the presence of the fluorobenzamide group, which imparts unique chemical properties and enhances its biological activity.

Properties

IUPAC Name

N-[(2-chloropyridin-3-yl)carbamothioyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFN3OS/c14-11-10(2-1-7-16-11)17-13(20)18-12(19)8-3-5-9(15)6-4-8/h1-7H,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWPGAHESDWAMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)NC(=S)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601324687
Record name N-[(2-chloropyridin-3-yl)carbamothioyl]-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601324687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49815834
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866014-31-5
Record name N-[(2-chloropyridin-3-yl)carbamothioyl]-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601324687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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